2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide
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Overview
Description
2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide is an organic compound with the molecular formula C14H12N4O6 and a molecular weight of 332.26828 g/mol . This compound is characterized by the presence of nitro groups at the 3 and 5 positions, a methoxy group at the 4 position, and an anilino group at the 2 position of the benzamide core .
Preparation Methods
The synthesis of 2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide typically involves nitration reactions followed by amide formation. The nitration of a suitable benzene derivative can be achieved using concentrated nitric acid and sulfuric acid as catalysts. The resulting nitro compound is then subjected to a reaction with 4-methoxyaniline under appropriate conditions to form the desired benzamide . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and the anilino moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .
Comparison with Similar Compounds
2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide can be compared with other nitroaniline derivatives and benzamides. Similar compounds include:
3,5-Dinitroaniline: Lacks the methoxy and benzamide groups.
4-Methoxyaniline: Lacks the nitro and benzamide groups.
3,5-Dinitrobenzamide: Lacks the methoxy and anilino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12N4O6 |
---|---|
Molecular Weight |
332.27g/mol |
IUPAC Name |
2-(4-methoxyanilino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H12N4O6/c1-24-10-4-2-8(3-5-10)16-13-11(14(15)19)6-9(17(20)21)7-12(13)18(22)23/h2-7,16H,1H3,(H2,15,19) |
InChI Key |
LMLLTHAIONOJIH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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